ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate
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Overview
Description
Ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate is a chemical compound . It is a derivative of the quinoline class of compounds .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate . This can be done by holding a mixture of the amine and a twofold excess of acylating agent at 220°C or by the stepwise addition of the amine to an equimolar amount of the triester previously heated to 215°C .Molecular Structure Analysis
The molecular structure of this compound is related to the quinoline class of compounds . Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Scientific Research Applications
Chemical Reactions and Structural Analysis
Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate reacts with bromine in aqueous acetic acid solution, yielding ethyl 2‑bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and its 9-bromo-substituted isomer. This study highlights the bromination process's outcomes, showcasing the structural diversity obtainable from the reaction and providing insights into the structural features of major and minor reaction products (Ukrainets et al., 2013).
Synthesis and Biological Activity
An improved synthesis method for ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate has been proposed, and from it, a series of hetarylamides have been synthesized. These compounds underwent comparative analysis for their antitubercular activities, demonstrating the compound's utility in developing potential antitubercular agents (Ukrainets, Tkach, & Grinevich, 2008).
Diuretic Activity
The reaction of the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid with bromine led to the identification of compounds with significantly increased diuretic activity compared to their non-brominated analogs. This finding could be crucial for developing new diuretic agents (Ukrainets, Golik, & Chernenok, 2013).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-15(18)12-9-16-8-4-6-10-5-3-7-11(13(10)16)14(12)17/h3,5,7,9H,2,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWNFOYXWMVJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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